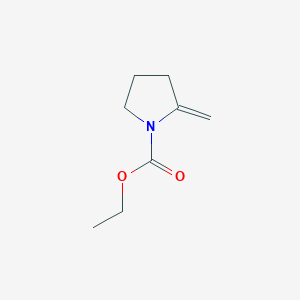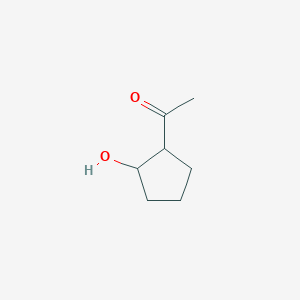
2-Acetylcyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylcyclopentanol is a cyclic alcohol that is commonly used in the field of organic chemistry. It is a colorless liquid that has a strong odor and is highly flammable. This compound is also known as 2-hydroxymethylcyclopentanone or 2-ACPN. It has a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol.
Wirkmechanismus
The mechanism of action of 2-Acetylcyclopentanol is not well understood. However, it is believed to act as a nucleophile in chemical reactions due to the presence of the hydroxyl group. It can also act as a leaving group due to the presence of the acetyl group.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Acetylcyclopentanol. However, it is known to be an irritant to the skin, eyes, and respiratory system. It may also be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetylcyclopentanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and has a relatively low toxicity. However, it has limited solubility in water and may require the use of organic solvents for certain reactions.
Zukünftige Richtungen
There are several potential future directions for research on 2-Acetylcyclopentanol. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it may have applications in the field of medicinal chemistry as a building block for the synthesis of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 2-Acetylcyclopentanol is a cyclic alcohol that has several applications in the field of organic chemistry. It is synthesized through the Cannizzaro reaction and acetylation. While there is limited information available on its biochemical and physiological effects, it has several advantages for use in lab experiments. Future research may focus on its potential as a chiral auxiliary and in medicinal chemistry.
Synthesemethoden
The synthesis of 2-Acetylcyclopentanol can be achieved through the reaction of cyclopentanone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction is known as the Cannizzaro reaction and results in the formation of 2-hydroxymethylcyclopentanone. The compound is then acetylated using acetic anhydride to yield 2-Acetylcyclopentanol.
Wissenschaftliche Forschungsanwendungen
2-Acetylcyclopentanol has been used extensively in the field of organic chemistry as a building block for the synthesis of more complex compounds. It is also used as a solvent and a reagent in chemical reactions. Additionally, it has shown potential as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
190143-64-7 |
|---|---|
Produktname |
2-Acetylcyclopentanol |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(2-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)6-3-2-4-7(6)9/h6-7,9H,2-4H2,1H3 |
InChI-Schlüssel |
NAAMGEYNWCFXQA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCC1O |
Kanonische SMILES |
CC(=O)C1CCCC1O |
Synonyme |
Ethanone, 1-(2-hydroxycyclopentyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



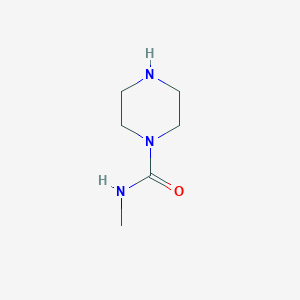
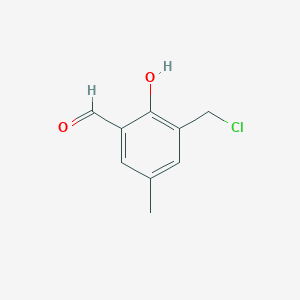
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
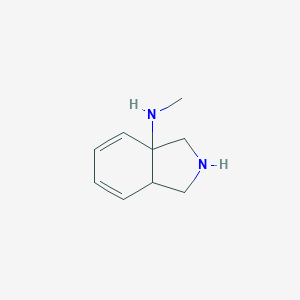
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
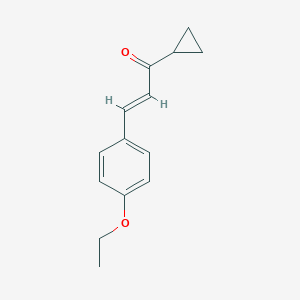
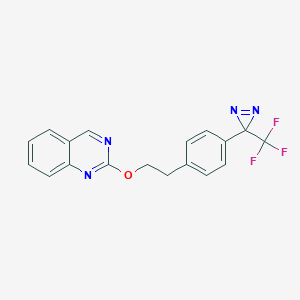

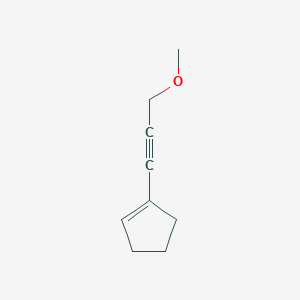
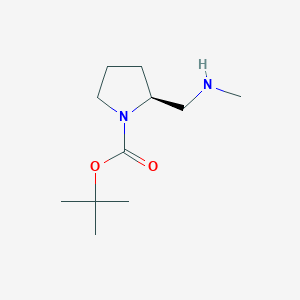
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
